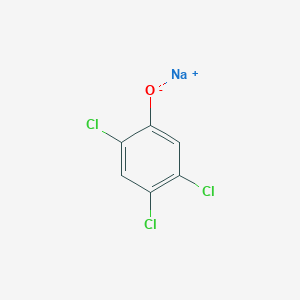

Sodium 2,4,5-trichlorophenolate

概述

描述

Chemical Identity: Sodium 2,4,5-trichlorophenolate (CAS: 136-32-3) is the sodium salt of 2,4,5-trichlorophenol. Its molecular formula is C₆H₂Cl₃NaO, with an average molecular mass of 219.421 g/mol and a monoisotopic mass of 217.906892 g/mol . It is also known by trade names such as DOWICIDE B and is registered under PubChem CID 23662264 and CompTox ID DTXSID7041336 .

准备方法

Alkaline Hydrolysis of 1,2,4,5-Tetrachlorobenzene

Reaction Mechanism and Conditions

This method involves the nucleophilic displacement of chlorine atoms in 1,2,4,5-tetrachlorobenzene by hydroxide ions under alkaline conditions. The reaction is conducted in methanol with sodium hydroxide at elevated temperatures (140–250°C) and pressures (17–49 kg/cm²) . The autoclave-based process ensures complete solubilization of the tetrachlorobenzene, while methanol acts as both solvent and reactant, facilitating the hydrolysis:

6\text{H}2\text{Cl}4 + 2\text{NaOH} \rightarrow \text{C}6\text{H}2\text{Cl}3\text{ONa} + \text{NaCl} + \text{H}_2\text{O}

Industrial-Scale Protocol

-

Charging the Autoclave : 1,2,4,5-Tetrachlorobenzene is heated to 140–250°C in an autoclave.

-

Gradual Alkali Addition : A mixture of sodium hydroxide and methanol (2–20 moles per mole of NaOH) is added incrementally to prevent runaway exothermic reactions .

-

Pressure Maintenance : The system self-pressurizes to 17–49 atm due to methanol vaporization, ensuring reaction completion within 5 hours.

-

Post-Reaction Processing : Unreacted methanol is recovered via steam distillation, and crude sodium trichlorophenolate is purified by filtration .

Yield and Purity : While explicit yield data are omitted in patents, the method’s scalability and use of recoverable methanol make it economically viable for bulk production .

Diazotization and Hydrolysis of 2,4,5-Trichloroaniline

Sandmeyer Reaction Pathway

This two-stage process converts 2,4,5-trichloroaniline to the target compound via diazonium salt formation and subsequent hydrolysis:

-

Diazotization :

-

Hydrolysis :

Yield and Purity : This method achieves a 75.8% yield with 97% purity, as confirmed by gas chromatography .

Comparative Analysis of Synthesis Methods

Key Trade-offs :

-

The alkaline hydrolysis method is preferred for large-scale production due to solvent recovery and lower per-unit costs, despite higher energy inputs .

-

Diazotization offers higher purity and avoids dioxin formation but requires toxic diazonium intermediates and lower temperatures, complicating scalability .

化学反应分析

Dioxin Formation

Under high-temperature alkaline conditions, sodium 2,4,5-trichlorophenolate undergoes dimerization to form 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) , a highly toxic byproduct:

This reaction is favored by:

Oxidative Degradation

In aqueous environments, this compound reacts with singlet oxygen (¹O₂) via electron transfer, leading to dechlorination:

Kinetic data :

| pH | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 7 | |

| 9 |

The reaction is pH-dependent, with higher rates in alkaline media due to increased phenolate ion concentration .

Biological Interactions

In microbial systems, the compound disrupts cell membranes via chlorine-mediated lipid peroxidation , causing lysis. It also inhibits ATP synthase in mitochondria, reducing cellular energy production .

Comparative Reactivity

The chlorination pattern significantly influences reactivity:

| Compound | Reactivity with ¹O₂ (Relative) |

|---|---|

| This compound | 1.0 (Reference) |

| Sodium 2,4-dichlorophenolate | 0.6 |

| Sodium 3,4,5-trichlorophenolate | 0.8 |

Higher chlorine substitution at ortho and para positions enhances oxidative stability .

Industrial and Environmental Implications

科学研究应用

Herbicide Production

One of the primary applications of sodium 2,4,5-trichlorophenolate is as an intermediate in the synthesis of herbicides, particularly 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . This herbicide has been widely used for controlling broadleaf weeds in various crops. The synthesis typically involves the reaction of this compound with acetic anhydride or acetic acid under controlled conditions.

Table 1: Comparison of Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application Area |

|---|---|---|

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | This compound | Agricultural weed control |

| 2,4-D | 2,4-Dichlorophenoxyacetic Acid | Broadleaf weed control in cereals |

Antimicrobial Agent

This compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacteria and fungi. Research indicates that it disrupts microbial cell membranes and inhibits enzyme activity.

Case Study: Efficacy Against Fungal Infections

In a clinical study involving patients with hookworm infections treated with formulations containing this compound:

- Dosage : Administered at 50 mg/kg.

- Results : A reduction in egg count was observed in 77% to 100% of treated individuals.

- Side Effects : Mild nausea and transient abdominal cramps were noted but were generally well-tolerated.

Environmental Applications

This compound has been utilized in environmental studies to assess the toxicity of chlorinated phenols in aquatic systems. Its effects on freshwater organisms have been documented to understand better the ecological impact of chlorinated compounds.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Toxicity to Aquatic Invertebrates | Significant biotransformation differences observed among species. |

| Bioremediation Potential | Potential use in degrading pollutants in contaminated water bodies. |

作用机制

The mechanism of action of sodium 2,4,5-trichlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to cell lysis and death. In biological systems, it can induce oxidative stress and affect cellular respiration by interfering with mitochondrial function. The compound’s chlorinated structure allows it to interact with various cellular components, leading to its bactericidal and fungicidal effects .

相似化合物的比较

Hazards :

- TCDD Contamination: During 2,4,5-T production, a parasitic reaction between two molecules of sodium 2,4,5-trichlorophenolate generates 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic dioxin linked to skin lesions, porphyria, and carcinogenicity in exposed workers .

- Environmental Persistence: The parent compound, 2,4,5-trichlorophenol, has an aerobic soil half-life of ~15 days and dissociates into the phenolate ion in water (pKa ~6.8) .

Comparison with Structurally Similar Compounds

Sodium 2,4-Dichlorophenolate

Chemical Identity :

Key Differences :

- Lower Chlorination: Reduced chlorine atoms decrease environmental persistence compared to trichlorophenolates.

- Toxicity : Less hazardous due to absence of TCDD-forming pathways.

Sodium 2,4,6-Trichlorophenolate

Chemical Identity :

Key Differences :

- Structural Isomerism : The 2,4,6-substitution pattern prevents cyclization reactions that form dioxins like TCDD .

- Regulatory Status: No reported association with TCDD contamination, making it safer for industrial use .

Copper Trichlorophenolate

Chemical Identity :

Key Differences :

Data Table: Comparative Analysis

常见问题

Basic Research Questions

Q. What are the critical factors influencing the environmental persistence of Sodium 2,4,5-trichlorophenolate, and how can its degradation kinetics be experimentally determined?

- Methodological Answer : this compound dissociates in water to form 2,4,5-trichlorophenol, which has aerobic half-lives of ~15 days in soil and 690 days in water . To study degradation kinetics:

- Experimental Design : Use soil/water microcosms under controlled aerobic conditions. Monitor concentrations via HPLC or GC-MS at intervals.

- Key Parameters : pH (influences dissociation via pKa ~6.8), temperature, microbial activity. Adjust pH to mimic environmental conditions (e.g., pH 5–8) and measure degradation rates .

Q. How should laboratory handling protocols for this compound be designed to mitigate occupational exposure risks?

- Methodological Answer :

- Preventive Measures : Use fume hoods, PPE (gloves, lab coats), and closed systems for synthesis. Avoid temperatures >180°C to prevent TCDD formation .

- Containment : Implement double-layer waste containers for contaminated materials. Follow water hazard class 3 protocols to prevent groundwater contamination .

- Training : Emphasize first-aid procedures (e.g., eye flushing with water for 15 minutes) and emergency response .

Advanced Research Questions

Q. What mechanistic pathways explain TCDD formation during the synthesis of 2,4,5-T from this compound, and how can these be suppressed?

- Methodological Answer :

- Mechanism : TCDD forms via a parasitic reaction where two molecules of 2,4,5-trichlorophenolate condense with trichloroacetic acid at elevated temperatures (>200°C) . Quantum chemical studies indicate a Gibbs free energy barrier of ~40 kcal/mol for dimerization .

- Suppression Strategies :

- Optimize reaction temperatures to <150°C.

- Introduce radical scavengers (e.g., ascorbic acid) to inhibit dimerization.

- Use real-time monitoring (e.g., FTIR) to detect early TCDD precursors .

Q. Which analytical techniques are most effective for quantifying trace TCDD impurities in this compound samples?

- Methodological Answer :

- GC-MS/MS : Provides ppb-level sensitivity with isotopic dilution (e.g., ¹³C-labeled TCDD as internal standard) .

- HRLC-TOF : High-resolution mass spectrometry distinguishes TCDD from co-eluting isomers.

- Sample Preparation : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) and clean-up via silica gel columns .

Q. How can microwave-assisted synthesis improve the efficiency of this compound polymerization while minimizing side reactions?

- Methodological Answer :

- Microwave Advantages : Rapid, uniform heating reduces thermal gradients, lowering unintended side products (e.g., polychlorinated dibenzofurans) .

- Protocol : Use pulsed microwave irradiation (100–300 W) with phase-transfer catalysts (e.g., tetrabutylammonium bromide). Monitor reaction progress via in-line UV-Vis spectroscopy .

Q. Data Contradiction Analysis

Q. Why do reported half-lives of 2,4,5-trichlorophenol in water vary across studies, and how can these discrepancies be resolved?

- Methodological Answer :

- Potential Causes : Differences in microbial communities, dissolved oxygen levels, or photolytic degradation in natural vs. controlled settings .

- Resolution : Conduct meta-analysis of existing data with standardized conditions (e.g., OECD 301B biodegradability tests). Include controls for UV exposure and microbial activity .

属性

Key on ui mechanism of action |

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL CELL WALL, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/ |

|---|---|

CAS 编号 |

136-32-3 |

分子式 |

C6H3Cl3NaO |

分子量 |

220.4 g/mol |

IUPAC 名称 |

sodium;2,4,5-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |

InChI 键 |

WPQWITCZLCIZNZ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |

手性 SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |

规范 SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O.[Na] |

Key on ui other cas no. |

136-32-3 |

Pictograms |

Acute Toxic; Irritant |

相关CAS编号 |

95-95-4 (Parent) |

同义词 |

2,4,5-trichlorophenol 2,4,5-trichlorophenol, copper salt 2,4,5-trichlorophenol, potassium salt 2,4,5-trichlorophenol, sodium salt 2,4,5-trichlorophenolate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。